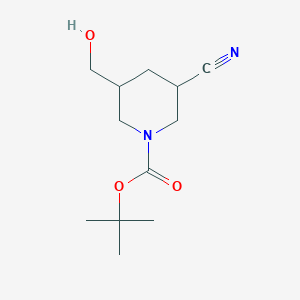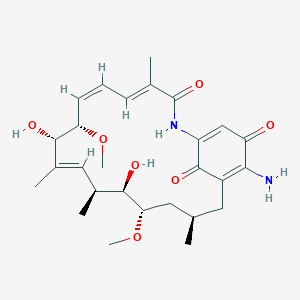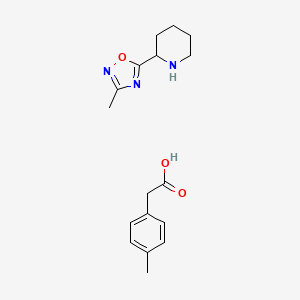
2-Bromo-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyridine is a heterocyclic compound that contains both pyridine and pyrazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the bromopyridine moiety. One common method involves the reaction of 2-bromo-6-chloropyridine with 1-(2-methoxyethyl)-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrazole and pyridine rings can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe or ligand in biological studies to investigate enzyme functions or receptor interactions.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound it is part of.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-6-methoxypyridine
- 2-Bromo-4-methylpyridine
- 1-(2-Methoxyethyl)-1H-pyrazole
Uniqueness
2-Bromo-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyridine is unique due to the presence of both the pyrazole and pyridine rings, which can confer distinct chemical properties and reactivity. This dual-ring structure can enhance its utility in various applications compared to simpler analogs.
Eigenschaften
Molekularformel |
C11H12BrN3O |
|---|---|
Molekulargewicht |
282.14 g/mol |
IUPAC-Name |
2-bromo-6-[1-(2-methoxyethyl)pyrazol-4-yl]pyridine |
InChI |
InChI=1S/C11H12BrN3O/c1-16-6-5-15-8-9(7-13-15)10-3-2-4-11(12)14-10/h2-4,7-8H,5-6H2,1H3 |
InChI-Schlüssel |
SJDBYFWEZFYIMU-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C=C(C=N1)C2=NC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-3,4-dihydropyrano[3,4-b]indol-1(9H)-one](/img/structure/B13715751.png)





![8-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13715791.png)

![5-[3-Oxo-3-phenylprop-1-enyl]-2-furaldehyde](/img/structure/B13715801.png)
![(2S)-N-[(4S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13715803.png)


![(1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B13715832.png)
